
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide features a conjugated enamide (E-configuration) linking an isoquinolin-5-yl group to a 3,4,5-trimethoxyphenyl moiety. This structure combines a heteroaromatic isoquinoline system, known for its role in DNA intercalation and kinase inhibition, with the 3,4,5-trimethoxyphenyl group, a common pharmacophore in antitubulin agents (e.g., combretastatin analogs).
Biological Activity
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
- Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Tetrandrine | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
Fangchinoline | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
CEP | A549 (lung cancer) | 8.0 | Caspase activation |
Antiviral Activity
Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:
- Mechanism of Action :
- Inhibition of viral protein expression.
- Reduction in virus-induced cell death.
Table 2: Antiviral Effects of Isoquinoline Derivatives
Compound | Virus Type | IC50 (µM) | Effect |
---|---|---|---|
Tetrandrine | HCoV-OC43 | 14.51 | Reduced viral replication |
Fangchinoline | HCoV-OC43 | 12.40 | Protected against cytopathic effects |
CEP | HCoV-OC43 | 10.54 | Inhibited S and N protein expression |
Study on Anticancer Activity
In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.
Study on Antiviral Activity
A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?
- Methodology : The compound can be synthesized via a multi-step approach starting with 3,4,5-trimethoxycinnamic acid (CAS 90-50-6) as a precursor. Key steps include:
- Coupling Reaction : Amide bond formation between the activated carboxyl group of 3,4,5-trimethoxycinnamic acid and the amino group of isoquinolin-5-amine using coupling agents like EDCI/HOBt.
- Stereochemical Control : Ensuring the (2E)-configuration via base-catalyzed elimination or photochemical isomerization .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H and 13C NMR : Essential for confirming the (2E)-stereochemistry (J = 16 Hz for trans-coupled olefinic protons) and verifying substituent positions (e.g., methoxy groups at 3,4,5-positions of the phenyl ring).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms the presence of amide C=O stretching (~1650 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For biological assays, use DMSO stock solutions (≤1% v/v to avoid cytotoxicity).
- Stability : Store lyophilized at -20°C; in solution, avoid prolonged exposure to light or basic conditions to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve the compound’s 3D structure?
- Crystal Growth : Use slow evaporation from a 1:1 ethyl acetate/hexane mixture.
- Data Collection : Employ synchrotron radiation for high-resolution data (≤0.8 Å) to resolve methoxy group orientations.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered methoxy groups. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What strategies address discrepancies in reported biological activity data?
- Purity Verification : Re-analyze batches via HPLC (C18 column, 70:30 MeOH/H₂O) to rule out impurities (e.g., unreacted cinnamic acid derivatives).
- Assay Conditions : Standardize cell lines (e.g., P-glycoprotein-overexpressing MDR cancer cells) and control for DMSO solvent effects.
- Structural Confirmation : Cross-check stereochemistry via NOESY NMR to ensure consistency with bioactive (2E)-isomer .
Q. How do structural modifications (e.g., methoxy group substitution) affect P-glycoprotein inhibition?
- SAR Studies : Replace 3,4,5-trimethoxyphenyl with mono- or dimethoxy analogs (e.g., 3,4-dimethoxy).
- Biological Testing : Compare IC₅₀ values in calcein-AM efflux assays.
- Findings : The 3,4,5-trimethoxy motif enhances hydrophobic interactions with P-gp’s transmembrane domains, improving inhibition by ~10-fold compared to fewer methoxy groups .
Q. Data Contradiction Analysis
Q. Why do conflicting results arise in cytotoxicity studies across different labs?
- Potential Causes :
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., isoquinoline derivatives) may skew IC₅₀ values.
- Cell Line Variability : Use of non-isogenic cell lines (e.g., HeLa vs. KB-V1) with differing P-gp expression levels.
Q. How to reconcile divergent computational docking predictions for this compound?
- Protocol Standardization :
- Protein Preparation : Use consistent P-gp structures (e.g., PDB 4XWK) with optimized protonation states.
- Docking Software : Compare results across multiple programs (AutoDock Vina, Glide).
- Validation : Align docking poses with mutagenesis data (e.g., QZ59-binding site residues) .
Q. Methodological Tables
Table 1. Key Synthetic Intermediates
Intermediate | CAS Number | Role in Synthesis | Reference |
---|---|---|---|
3,4,5-Trimethoxycinnamic acid | 90-50-6 | Core phenylpropanoid scaffold | |
Isoquinolin-5-amine | 34552-14-6 | Amine coupling partner |
Table 2. Biological Activity Data
Assay Type | IC₅₀ (µM) | Cell Line | Key Finding | Reference |
---|---|---|---|---|
P-gp Inhibition (Calcein-AM) | 0.45 ± 0.12 | KB-V1 | Superior to verapamil | |
Cytotoxicity (MTT) | 12.3 ± 1.8 | HeLa | Selective MDR reversal |
Comparison with Similar Compounds
Pyrazinone Derivatives (e.g., Compound 8a from )
- Structure : 5-(5-benzyloxy-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one.
- Key Differences: Replaces the enamide with a pyrazinone ring and incorporates an indole-benzyloxy substituent.
- Synthesis: Generated via pyrazinone ring closure from an acetamide precursor (76% yield) .
Pyrazoline Derivatives (e.g., Compounds 4a–e from )
- Structure : 3-(4-nitrophenyl)-1-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole.
- Key Differences: Features a pyrazoline ring (non-aromatic) and a nitro group, enhancing electron-withdrawing effects.
- Synthesis : Derived from chalcone precursors via cyclocondensation. The dihydro-pyrazole scaffold introduces chirality, which could influence target selectivity .
Triazole Derivatives (e.g., )
- Structure : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine.
- Key Differences : Incorporates a triazole ring and sulfanyl group, which may improve metabolic stability. The dihedral angles between aromatic groups (53.84°–70.77°) suggest significant steric hindrance compared to the planar enamide .
- Crystal Packing : Stabilized by weak interactions (C–H⋯N/S/π), which could affect solubility and crystallinity .
Benzothiazole Acetamides (e.g., )
- Structure : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide.
- Key Differences: Substitutes isoquinoline with a benzothiazole ring and includes a trifluoromethyl group.
- Implications : The electron-deficient benzothiazole may enhance binding to hydrophobic pockets, while the trifluoromethyl group increases lipophilicity and bioavailability .
Isoquinolinamine Derivatives (e.g., )
- Structure: N-(2-phenylpropan-2-yl)isoquinolin-5-amine.
- Key Differences: Lacks the enamide and trimethoxyphenyl group but retains the isoquinolin-5-yl motif.
- Synthesis: Synthesized via Pd-catalyzed coupling (92% yield), suggesting efficient routes for isoquinoline functionalization .
Propanamide Derivatives (e.g., )
- Structure: (2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide.
- Key Differences : Features a Z-configured ethenyl group and a stereospecific propanamide. The Z-configuration contrasts with the E-geometry of the target compound, likely reducing planarity and altering biological activity .
Properties
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLHUOLECIUOW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.